molecular formula C14H17N3O3S B2690963 1-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-3-(thiophen-2-yl)urea CAS No. 1904292-57-4

1-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-3-(thiophen-2-yl)urea

Cat. No.: B2690963
CAS No.: 1904292-57-4
M. Wt: 307.37
InChI Key: FUMFHLVQXPJFPY-UHFFFAOYSA-N
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Description

1-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-3-(thiophen-2-yl)urea is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with methoxy and methyl groups, a thiophene ring, and a urea moiety, making it a unique structure with interesting chemical properties.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may have potential as a bioactive molecule, with applications in the study of enzyme inhibition, receptor binding, and other biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Preparation Methods

The synthesis of 1-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-3-(thiophen-2-yl)urea involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:

    Formation of the pyridine ring: This can be achieved through a series of condensation reactions involving appropriate precursors.

    Introduction of the methoxy and methyl groups: These substituents can be added via electrophilic aromatic substitution reactions.

    Formation of the thiophene ring: This can be synthesized through cyclization reactions involving sulfur-containing precursors.

    Coupling of the pyridine and thiophene rings: This step involves the formation of a urea linkage between the two rings, typically using reagents such as isocyanates or carbodiimides under controlled conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to produce larger quantities of the compound.

Chemical Reactions Analysis

1-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The methoxy and methyl groups on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of 1-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-3-(thiophen-2-yl)urea depends on its specific interactions with molecular targets. These interactions may involve:

    Binding to enzymes: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.

    Receptor interactions: It may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

    DNA/RNA interactions: The compound could bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

1-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-3-(thiophen-2-yl)urea can be compared with other similar compounds, such as:

    Pyridine derivatives: Compounds with similar pyridine ring structures but different substituents.

    Thiophene derivatives: Compounds with thiophene rings and various functional groups.

    Urea derivatives: Compounds with urea linkages and different aromatic or heterocyclic rings.

The uniqueness of this compound lies in its combination of these structural elements, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-10-8-11(20-2)9-13(18)17(10)6-5-15-14(19)16-12-4-3-7-21-12/h3-4,7-9H,5-6H2,1-2H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMFHLVQXPJFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)NC2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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